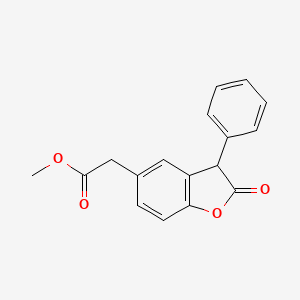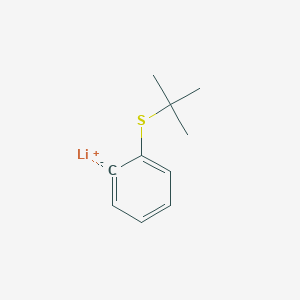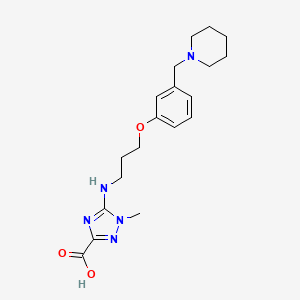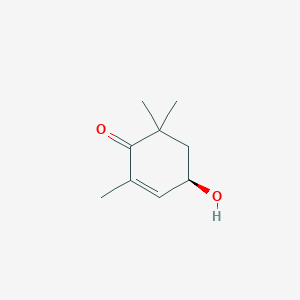
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile is a compound of interest in various scientific fields due to its unique chemical structure and properties It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a phenyl group, a propylamino group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile typically involves the preparation of 2,3-pyrazinedicarbonitrile derivatives. The process begins with the hydrolysis of 5-phenyl-2,3-pyrazinedicarbonitrile, followed by chromatographic separation to obtain 3-carbamoyl-5-phenyl-2-pyrazinecarboxylic acid and 3-carbamoyl-6-phenyl-2-pyrazinecarboxylic acid. These intermediates are then subjected to decarboxylation and further chemical modifications to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenyl and propylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrazine oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile has been explored for its herbicidal activity, showing potency against barnyard grass and broadleaf weeds . Additionally, its derivatives have been studied for potential fungicidal and other biological activities. The compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Wirkmechanismus
The mechanism of action of 6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in plants, leading to the inhibition of essential biological processes. The presence of the phenyl and propylamino groups enhances its hydrophobic and steric properties, contributing to its herbicidal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2-pyrazinecarbonitrile: Lacks the propylamino group, resulting in different biological activity.
6-Phenyl-2-pyrazinecarbonitrile: Similar structure but without the propylamino group, leading to variations in activity.
Uniqueness
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile is unique due to the presence of both the phenyl and propylamino groups, which significantly enhance its biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
82825-73-8 |
|---|---|
Molekularformel |
C14H14N4 |
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
6-phenyl-5-(propylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H14N4/c1-2-8-16-14-13(11-6-4-3-5-7-11)18-12(9-15)10-17-14/h3-7,10H,2,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
CMEPVQAXHRZMDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC=C(N=C1C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)


![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)





